3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F4O4/c17-10-3-1-2-4-11(10)23-14-13(22)9-6-5-8(21)7-12(9)24-15(14)16(18,19)20/h1-7,21H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKGZFCTXDOADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.
Introduction of the Fluoro-phenoxy Group: The fluoro-phenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a fluoro-phenol derivative reacts with a suitable leaving group on the chromen-4-one core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. These processes typically include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentration.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 7-position can be oxidized to form a ketone or quinone derivative.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The fluoro-phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen-4-one derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have shown that 3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one exhibits significant antimicrobial properties. It has been tested against various pathogenic microorganisms, including bacteria and fungi. In one study, compounds derived from similar chromenone structures demonstrated effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in developing new antibiotics .
1.2 Anticancer Properties
The compound's structural features suggest potential anticancer activity. Preliminary screenings indicate that it may inhibit the growth of cancer cell lines, aligning with findings from related compounds that have shown efficacy against various tumors . The National Cancer Institute's protocols for testing new compounds could provide further insights into its therapeutic potential.
Materials Science
2.1 Photophysical Properties
The fluorinated chromenone derivatives are known for their unique photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of trifluoromethyl groups enhances electron-withdrawing capabilities, which can improve the efficiency of light emission in these materials .
2.2 Polymer Chemistry
In polymer science, this compound can be utilized as a monomer or additive to enhance the thermal and mechanical properties of polymers. Its incorporation into polymer matrices may lead to materials with improved stability and functionality under various environmental conditions.
Agricultural Chemistry
3.1 Herbicidal Activity
Research indicates that similar chromenone compounds exhibit herbicidal properties, suggesting that this compound could be explored as a potential herbicide. Its effectiveness against specific weed species could provide an environmentally friendly alternative to conventional herbicides .
Summary Table of Applications
| Application Area | Specific Use | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity | Effective against Mycobacterium and Pseudomonas |
| Anticancer properties | Potential growth inhibition in cancer cell lines | |
| Materials Science | OLEDs | Enhanced photophysical properties |
| Polymer additives | Improved thermal/mechanical stability | |
| Agricultural Chemistry | Herbicide development | Potential effectiveness against weeds |
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The trifluoromethyl group (-CF₃) at position 2 consistently increases lipophilicity and metabolic stability across analogs . Bulky substituents like 2-isopropylphenoxy (in the C₁₉ analog) further enhance lipophilicity but may reduce solubility .
Methoxy (-OCH₃) groups (e.g., in the C₁₇ analog) act as electron donors, altering reactivity compared to hydroxyl (-OH) substituents .
Bioactivity Trends :
Biological Activity
3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one, also known by its CAS number 315234-40-3, is a synthetic compound belonging to the coumarin family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The presence of fluorinated groups is often associated with enhanced biological properties, making this compound a subject of interest in medicinal chemistry.
- Molecular Formula : C₁₆H₈F₄O₄
- Molecular Weight : 340.23 g/mol
- Chemical Structure : The structure features a chromenone backbone with trifluoromethyl and fluoro substituents that may influence its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (ATCC 29213) | 2 µg/mL |
| Escherichia coli | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
The compound demonstrated bactericidal effects comparable to standard antibiotics like vancomycin, particularly at higher concentrations, indicating its potential as a therapeutic agent against resistant bacterial strains .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains. It was particularly effective against Candida species, with the following results:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 4 µg/mL |
| Candida tropicalis | 8 µg/mL |
The antifungal activity suggests that this compound could be useful in treating fungal infections, especially those resistant to conventional therapies .
The mechanism by which this compound exerts its biological effects involves the disruption of cellular processes in pathogens. Studies indicate that it may inhibit protein synthesis and nucleic acid production in bacteria, leading to cell death. Additionally, it appears to interfere with biofilm formation, which is critical for the survival of many pathogenic bacteria .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- In vitro Studies : A study reported that the compound significantly reduced biofilm formation by Staphylococcus aureus and Enterococcus faecalis, demonstrating its potential as an antibiofilm agent. The minimum biofilm inhibitory concentration (MBIC) was found to be notably lower than that of standard treatments .
- Comparative Analysis : In a comparative analysis against other fluorinated compounds, this compound exhibited superior antimicrobial activity, particularly due to the trifluoromethyl group which enhances lipophilicity and membrane permeability .
Q & A
Q. What are the common synthetic routes for 3-(2-fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step organic reactions, starting with the formation of the chromenone core via Claisen-Schmidt condensation between a hydroxyacetophenone derivative and an aldehyde. Subsequent functionalization includes nucleophilic aromatic substitution to introduce the 2-fluoro-phenoxy group. Optimization involves temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF enhance reactivity), and catalyst use (e.g., p-toluenesulfonic acid for esterification). Yield improvements (up to 65%) are achieved through microwave-assisted synthesis, reducing reaction times by 40% compared to conventional heating .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Distinctive shifts for the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and phenolic OH (δ 10–12 ppm in ¹H NMR).
- HRMS : Verifies molecular ion peaks (e.g., m/z 382.0754 for C₁₇H₁₀F₄O₄).
- FT-IR : Identifies C=O (1650–1700 cm⁻¹) and aromatic C-F (1100–1250 cm⁻¹). These methods were validated in structural studies of related trifluoromethyl chromenones .
Q. What chromatographic methods ensure purity assessment during synthesis?
Reverse-phase HPLC (C18 column, ACN/0.1% formic acid gradient) achieves baseline separation, with retention time 8.2 ± 0.3 min and resolution >2.0 from impurities. Complementary TLC (silica GF254, ethyl acetate/hexane 3:7) provides rapid checks (Rf 0.45). reports >98% purity using these conditions .
Q. What crystallization strategies are effective for X-ray structure determination?
Mixed solvent vapor diffusion (dichloromethane/methanol 2:1 at 4°C) yields diffraction-quality crystals. Critical parameters include supersaturation ratios (1.5–2.0), microcrystal seeding, and cryoprotection with Paratone-N oil. SHELXL refinement achieves R1 < 0.05, as demonstrated for related chromenones .
Advanced Research Questions
Q. How does the 2-trifluoromethyl substituent influence electronic properties and biological activity compared to methyl or chloro analogs?
The electron-withdrawing trifluoromethyl group increases electrophilicity at the 4-oxo position by 30% (DFT calculations), enhancing interactions with targets like COX-2 (IC₅₀ 0.8 μM vs. 4.2 μM for methyl analogs). Chloro-substituted analogs () show different selectivity profiles, highlighting substituent-dependent activity .
Q. What computational methods predict binding modes with kinase targets?
Molecular docking (AutoDock Vina/Schrödinger Maestro) and MD simulations (AMBER20) validate interactions:
Q. How can researchers resolve contradictions between in vitro and cell-based assay data?
Evaluate:
Q. What in silico approaches predict metabolic liabilities of the trifluoromethyl group?
Combine:
- P450 SOM prediction (StarDrop WhichP450).
- DFT calculations (Gaussian 16) for hydrogen abstraction energies (ΔG‡ >25 kcal/mol at C7-OH).
- MetaSite 6.0 simulations (major Phase I metabolites). showed 92% accuracy in ADMET predictions .
Q. How to troubleshoot low yields in the final coupling reaction of the 2-fluoro-phenoxy group?
Solutions include:
- Pre-activation of phenol with Cs₂CO₃ (2.5 eq in DMF at 60°C).
- Switching to Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling (yield increase from 32% to 68%).
- Moisture control via molecular sieves (3Å). documented 45% yield improvements through palladium catalysis .
Q. What structure-activity relationship (SAR) trends emerge from fluorophenoxy substitutions?
Key findings:
- 2-Fluoro substitution (ortho) increases metabolic stability (t₁/₂ 6.7 hr vs. 2.1 hr for para-fluoro).
- Electron-withdrawing groups at C2 (CF₃ > Cl > CH₃) correlate with 5-HT₃A receptor affinity (Ki 8 nM vs. 120 nM).
- Planarity (dihedral angle <30°) enhances DNA gyrase inhibition by 40%.
Crystallographic data in supports geometric requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
